![molecular formula C15H20N6 B7436503 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B7436503.png)
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. When B cells are activated, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B-cell proliferation and survival. Inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine include the inhibition of BTK and downstream signaling pathways, leading to apoptosis in cancer cells. Physiologically, this compound has shown promising results in preclinical and clinical studies in the treatment of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine in lab experiments include its high selectivity for BTK and its potential for use in the treatment of B-cell malignancies. However, limitations include the need for further studies to determine optimal dosing and potential side effects.
Direcciones Futuras
Future research on 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine could include the development of new synthetic methods for this compound, the investigation of its potential use in combination therapies, and the exploration of its efficacy in other types of cancer. Additionally, further studies could be conducted to determine the optimal dosing and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials are 3-tert-butyl-2,3-dihydroindole and 2,4-dichloro-1,3,5-triazine, which are reacted in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
The selective inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting BTK and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
6-(3-tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-15(2,3)10-8-21(11-7-5-4-6-9(10)11)14-19-12(16)18-13(17)20-14/h4-7,10H,8H2,1-3H3,(H4,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYSIZYEXPGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C2=CC=CC=C12)C3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.